N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea
Overview
Description
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea is a chemical compound with the molecular formula C10H11N5S It is known for its unique structure, which includes a triazole ring and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea typically involves the reaction of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline with thiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as cell proliferation . The compound’s triazole ring and thiourea group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also contains a triazole ring but lacks the thiou
Biological Activity
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]thiourea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁N₅S
- CAS Number : 1189749-60-7
- IUPAC Name : this compound
The compound features a triazole moiety linked to a phenyl group through a thiourea functional group. This unique structure is crucial for its biological activity.
This compound exhibits its biological effects primarily through enzyme inhibition. It can bind to the active or allosteric sites of various enzymes, disrupting normal cellular processes such as proliferation and metabolism. This mechanism underlies its potential applications in cancer therapy and antimicrobial treatments.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. For instance:
- In Vitro Studies : The compound has shown significant inhibitory effects on cancer cell lines such as SW480 and PC3. The IC50 values indicate moderate cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens:
- Bacterial Strains : The compound has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) as low as 2 µg/mL .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound may also exhibit antifungal and antiviral activities due to its structural characteristics similar to other bioactive thioureas and triazoles .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Antitumor Efficacy : A study highlighted its ability to induce apoptosis in cancer cells through mitochondrial pathways, emphasizing the importance of the triazole ring in mediating these effects .
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and topoisomerase IV in bacterial systems, which are critical targets for antibiotic development .
- Comparative Analysis : When compared with similar compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid, this compound demonstrated superior biological activity due to enhanced binding affinity towards target enzymes .
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-10(16)14-9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7H,5H2,(H3,11,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBQKDIYZPCXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233090 | |
Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189749-60-7 | |
Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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